Product packaging for Furo[3,2-b]pyridin-3-amine(Cat. No.:)

Furo[3,2-b]pyridin-3-amine

Cat. No.: B13024669
M. Wt: 134.14 g/mol
InChI Key: HCPBZGVDMGXHGF-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridin-3-amine (CID 89396878, Molecular Formula: C7H8N2O) is a chemical compound of significant interest in scientific research and drug discovery . The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its isosterism with benzofurans and azaindoles, which are key moieties in many biologically active compounds . This fused aromatic heterocycle combines a π-electron rich furan ring with a π-electron deficient pyridine ring, resulting in characteristic reactivity and making it a versatile precursor for the synthesis of complex polyheterocyclic systems . Researchers value this core structure for its potential in developing novel therapeutic agents. The furo[3,2-b]pyridine framework has been identified as a highly selective scaffold for kinase inhibitors and effective modulators of the Hedgehog signaling pathway, which is relevant in oncology research . Furthermore, related furo[3,2-b]pyridine and thieno[3,2-b]pyridine derivatives have been investigated as inhibitors of leukotriene biosynthesis, suggesting potential applications in the development of anti-inflammatory, cytoprotective, and antiasthmatic drugs . This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B13024669 Furo[3,2-b]pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

furo[3,2-b]pyridin-3-amine

InChI

InChI=1S/C7H6N2O/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2

InChI Key

HCPBZGVDMGXHGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CO2)N)N=C1

Origin of Product

United States

Synthetic Methodologies for Furo 3,2 B Pyridin 3 Amine and Its Derivatives

Precursor-Based Synthetic Routes

These strategies focus on obtaining Furo[3,2-b]pyridin-3-amine by modifying a precursor molecule that already contains the complete furo[3,2-b]pyridine (B1253681) core.

Reduction of Carboxamide Precursors (e.g., Furo[3,2-b]pyridine-3-carboxamide)

A key method for synthesizing this compound involves the chemical transformation of a carboxamide functional group at the 3-position. The Hofmann rearrangement provides a classic and effective route for converting a primary carboxamide into a primary amine with one fewer carbon atom. wikipedia.org

This reaction proceeds by treating the Furo[3,2-b]pyridine-3-carboxamide precursor with a halogen, such as bromine, in a basic aqueous solution. wikipedia.orggoogle.com The process involves the in-situ formation of a hypobromite (B1234621), which reacts with the amide to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to an isocyanate, which is then hydrolyzed in the aqueous medium to yield the final this compound and carbon dioxide. wikipedia.org

A general procedure documented in patent literature for a related pyridine-3-carboxamide (B1143946) involves the slow addition of bromine to a cooled solution of potassium hydroxide (B78521) in water, followed by the portion-wise addition of the carboxamide precursor. The reaction mixture is then typically heated to drive the rearrangement and hydrolysis to completion, affording the desired 3-amino product. google.com

Table 1: General Conditions for Hofmann Rearrangement This table illustrates a representative Hofmann rearrangement procedure as described for related pyridine (B92270) carboxamides.

StepReagent/ConditionPurpose
1KOH / H₂O, 0°CPrepare basic solution
2Bromine (Br₂)Forms hypobromite in situ
3Furo[3,2-b]pyridine-3-carboxamideStarting material
4HeatPromotes rearrangement and hydrolysis

Strategies for Introducing the Amine Functionality at the 3-Position

Introducing an amine group directly onto the 3-position of the furo[3,2-b]pyridine ring via direct C-H amination is challenging. Research on direct C-H amination of related fused azaarenes often shows a strong preference for amination at the C2 and C4 positions, with no C3-aminated product observed. chemrxiv.org

Therefore, the most practical strategies rely on the conversion of a different functional group at the 3-position. The Hofmann rearrangement of the corresponding carboxamide, as detailed above, stands out as a well-documented method for effectively installing the amine group at this position. google.com This approach circumvents the regioselectivity challenges associated with direct amination by building the amine functionality from a pre-installed carboxamide group.

Annulation and Cyclization Approaches to the Furo[3,2-b]pyridine Core

These methods involve constructing the bicyclic furo[3,2-b]pyridine ring system from simpler acyclic or monocyclic precursors.

Intramolecular Cyclization Reactions

The formation of the furo[3,2-b]pyridine core is frequently achieved through intramolecular cyclization, where a strategically designed precursor undergoes a ring-closing reaction.

One prominent method involves the palladium(0)-catalyzed intramolecular cyclization of precursors like methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates. This efficient approach provides a highly functionalized furo[3,2-b]pyridine ring system in high yields. researchgate.net Another strategy involves the cyclization of diester precursors. For instance, the cyclization of a diester derived from ethyl 3-hydroxypiconate can form ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate, which serves as a key intermediate.

For related benzofuro[3,2-b]pyridine systems, an efficient palladium-catalyzed intramolecular dual C–H activation of 3-phenoxypyridine (B1582220) 1-oxides has been developed, demonstrating the power of C-H activation in forming the furan (B31954) ring. thermofisher.cn

One-Pot Cascade and Multicomponent Reactions

One-pot and cascade reactions offer an efficient pathway to the furo[3,2-b]pyridine skeleton by combining multiple synthetic steps into a single operation, avoiding the isolation of intermediates.

A notable one-pot synthesis for 2-substituted furo[3,2-b]pyridines involves a sequential Sonogashira C-C coupling followed by a C-O bond-forming heteroannulation. This reaction is performed by coupling a 3-chloro-2-hydroxypyridine (B189369) with a terminal alkyne in the presence of a Pd/C-CuI catalyst system, often assisted by ultrasound irradiation to enhance reaction rates. rsc.org

Similarly, diversity-oriented syntheses for the related benzofuro[3,2-b]pyridine derivatives have been developed. One such method involves an annulation reaction between aurone-derived α,β-unsaturated imines and activated terminal alkynes, which can be aromatized in a subsequent step or via a one-pot procedure to give the final product. rsc.org

Table 2: Example of One-Pot Synthesis for 2-Substituted Furo[3,2-b]pyridines

Starting Material 1Starting Material 2Catalyst SystemSolventConditionsProduct Type
3-Chloro-2-hydroxypyridineTerminal Alkyne10% Pd/C-CuI-PPh₃-Et₃NEtOHUltrasound2-Substituted Furo[3,2-b]pyridine

Strategies Involving Alkyne Precursors (e.g., Heteroannulation via Acetylenic Derivatives)

The use of alkyne precursors is a cornerstone in the synthesis of the furo[3,2-b]pyridine core, primarily through heteroannulation processes. rsc.org The Sonogashira coupling reaction is frequently employed to link an alkyne to a pyridine precursor, which then undergoes a cyclization to form the furan ring.

A general and efficient method involves the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes, catalyzed by a palladium-copper system. rsc.org This reaction sequence first forms a C-C bond between the pyridine and the alkyne, followed by an intramolecular C-O bond formation (heteroannulation) that closes the furan ring. rsc.org This approach allows for the introduction of diverse substituents at the 2-position of the furo[3,2-b]pyridine core, depending on the alkyne used.

Further development in this area includes copper-catalyzed cascade reactions of aurone-derived azadienes with terminal alkynes to produce dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized. rsc.org

Ring Construction Strategies (Furan-first vs. Pyridine-first Assembly)

The synthesis of the furo[3,2-b]pyridine core can be approached through two primary strategic sequences: constructing the furan ring onto a pre-existing pyridine (furan-first) or assembling the pyridine ring onto a furan precursor (pyridine-first). semanticscholar.org

Furan-first strategies often involve the cyclization of suitably substituted pyridine derivatives. For instance, the reaction of a 2-hydroxypyridine (B17775) bearing a substituent at the 3-position that can undergo cyclization to form the furan ring is a common approach. One such method involves the coupling of 3-chloro-2-hydroxypyridine with terminal alkynes, which then undergoes heteroannulation to form the furo[3,2-b]pyridine scaffold. researchgate.netnih.govbenthamdirect.com This approach allows for the introduction of diversity at the 2-position of the final product. Another furan-first approach is the intramolecular cyclization of 3-phenoxypyridine 1-oxides, which can be achieved via palladium-catalyzed dual C-H activation to yield benzofuro[3,2-b]pyridine 1-oxides. acs.org These can then be deoxygenated to the corresponding benzofuro[3,2-b]pyridines. acs.org

Pyridine-first strategies , conversely, start with a furan derivative and build the pyridine ring onto it. One example involves the Mannich condensation of 2-methylfuran (B129897) with diethyl malonate, ammonium (B1175870) chloride, and formaldehyde, leading to a precursor that can be cyclized to form a furo[2,3-c]pyridine (B168854) derivative. semanticscholar.org While this example illustrates the general principle for a different isomer, similar logic can be applied to access the furo[3,2-b]pyridine system. The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final heterocyclic system.

Advanced Catalytic Methods in Furo[3,2-b]pyridine Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the furo[3,2-b]pyridine scaffold has greatly benefited from the application of various transition metal catalysts.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic systems, including furo[3,2-b]pyridines. Several key palladium-catalyzed cross-coupling reactions are instrumental in both the construction of the core structure and its subsequent functionalization.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. organic-chemistry.orgresearchgate.net In the context of furo[3,2-b]pyridine synthesis, it can be employed to introduce amine functionalities. For instance, a double Buchwald-Hartwig reaction has been utilized as a key step in the synthesis of benzo researchgate.netnih.govfuro[3,2-b]indoles from 2,2'-dibromobiaryls and amines. nih.gov This methodology allows for the cyclization and formation of N-containing heterocycles. nih.gov The choice of ligand is crucial, with bidentate phosphine (B1218219) ligands like BINAP and XantPhos often providing high yields. nih.gov

Suzuki-Miyaura Coupling: This versatile carbon-carbon bond-forming reaction is widely used to introduce aryl or heteroaryl substituents. nih.gov It can be applied to functionalize pre-formed furo[3,2-b]pyridine scaffolds bearing a halide or triflate. For example, 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines have been synthesized by functionalizing a 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate via Suzuki-Miyaura coupling. nih.gov Furthermore, chemoselective Suzuki-Miyaura couplings can be achieved on substrates with multiple reactive sites, such as a chloroaryl triflate, by carefully selecting the palladium catalyst and ligand combination. nih.gov

Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides and is a key method for introducing alkynyl groups. researchgate.netacs.org In the synthesis of furo[3,2-b]pyridines, Sonogashira coupling is often the first step in a one-pot sequence. For example, 2-substituted furo[3,2-b]pyridines can be prepared via a sequential Sonogashira coupling of a halo-hydroxypyridine with a terminal alkyne, followed by an intramolecular cyclization. researchgate.netnih.govbenthamdirect.com This approach has been successfully carried out using a heterogeneous Pd/C-CuI catalyst system. researchgate.netnih.govbenthamdirect.com

ReactionCatalyst/Ligand SystemSubstratesProductKey FeaturesReference
Buchwald-Hartwig AminationPd₂(dba)₃ / BINAP2,2'-dibromobiaryls and aminesBenzo researchgate.netnih.govfuro[3,2-b]indolesDouble C,N-coupling for cyclization. nih.gov
Suzuki-Miyaura CouplingPd(PPh₃)₄3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile and boronic acids7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-aminesFunctionalization at position 7. nih.gov
Sonogashira CouplingPd/C-CuI-PPh₃3-chloro-2-hydroxy pyridine and terminal alkynes2-substituted furo[3,2-b]pyridinesOne-pot sequential C-C coupling and C-O bond formation. researchgate.netnih.govbenthamdirect.com

Rhodium-Mediated Cyclization and Functionalization

Rhodium catalysts have emerged as powerful tools for the synthesis of heterocyclic compounds, including furo[3,2-b]pyridine derivatives. Rhodium-mediated reactions often proceed through unique mechanisms, enabling the construction of complex molecular architectures.

Rhodium complexes, such as [Rh(cod)Cl]₂, can facilitate tandem cyclization-hydroamidation reactions of propargyl amides, leading to the formation of the fused furo[3,2-b]pyridine ring system in a single step with good yields. Another notable application is the rhodium-catalyzed decomposition of diazocarbonyl compounds in the presence of alkynes, which proceeds via a formal [3+2] cycloaddition to furnish furo-fused heterocycles. rsc.org Furthermore, rhodium catalysis has been employed in the regioselective oxidative cyclization of 4-hydroxycoumarin-derived hypervalent iodine reagents with propiolic acids to access furo[3,2-c]coumarin derivatives. rsc.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium- and rhodium-based methodologies in the synthesis of furo[3,2-b]pyridines. Copper catalysis is particularly effective in promoting cyclization reactions.

A key application of copper catalysis is in the oxidative cyclization to assemble the furo[3,2-b]pyridine scaffold. researchgate.net For instance, the synthesis of 2-substituted furo[3,2-b]pyridines has been achieved through a one-pot process involving a copper-catalyzed C-O bond forming reaction following an initial palladium-catalyzed C-C coupling. researchgate.netnih.govbenthamdirect.comgrafiati.com This tandem approach highlights the synergy between different metal catalysts.

C-H Functionalization in Scaffold Construction

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom economy and ability to avoid pre-functionalized starting materials. nih.gov In the context of furo[3,2-b]pyridine synthesis, C-H functionalization offers a direct route to introduce substituents onto the heterocyclic core.

Palladium-catalyzed direct arylation has been successfully developed for the selective functionalization of 2-substituted furo[3,2-b]pyridines at the C-3 and C-7 positions. researchgate.net This method demonstrates an unconventional reactivity at the C-7 position, which is rationalized by a concerted metallation-deprotonation pathway. researchgate.net For instance, the reaction of a 2,3-disubstituted furo[3,2-b]pyridine with an aryl bromide in the presence of a palladium catalyst and a phosphine ligand can lead to C-7 arylation in good yields. nih.gov The development of C-H functionalization strategies provides a powerful tool for the late-stage modification of the furo[3,2-b]pyridine scaffold, which is highly valuable in medicinal chemistry for structure-activity relationship studies. nih.gov

Heterogeneous Catalysis (e.g., Pd/C)

Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer significant advantages in terms of ease of separation, reusability, and cost-effectiveness. nih.govbenthamdirect.com These catalysts have found valuable applications in the synthesis of furo[3,2-b]pyridines.

A notable example is the use of Pd/C in combination with a copper co-catalyst for the one-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and terminal alkynes. researchgate.netnih.govbenthamdirect.com This reaction proceeds via a sequential Sonogashira coupling and intramolecular cyclization, often assisted by ultrasound irradiation to enhance reaction rates. researchgate.netnih.govbenthamdirect.comgrafiati.com The use of a heterogeneous palladium catalyst simplifies the workup procedure and makes the process more amenable to larger-scale synthesis. wiley.com

Catalytic MethodCatalyst/ReagentReaction TypeKey FindingReference
Rhodium-Mediated Cyclization[Rh(cod)Cl]₂Tandem cyclization-hydroamidationSingle-step formation of the fused ring system from propargyl amides with >70% yield.
Copper-Catalyzed ReactionsCuIOxidative cyclizationUsed in a one-pot synthesis of 2-substituted furo[3,2-b]pyridines. researchgate.net
C-H FunctionalizationPd(OAc)₂ / P(t-Bu)₂Me·HBF₄Direct C-7 arylationSelective functionalization of the C-7 position of 2,3-disubstituted furo[3,2-b]pyridines. nih.gov
Heterogeneous Catalysis10% Pd/C-CuI-PPh₃-Et₃NSequential C-C coupling and C-O bond formationConvenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines under ultrasound irradiation. researchgate.netnih.govbenthamdirect.com

Chiral Catalysis in Asymmetric Synthesis of Furo[3,2-b]pyridine Derivatives

The generation of enantiomerically pure or enriched furo[3,2-b]pyridine derivatives is a significant challenge in medicinal chemistry. Chiral catalysis offers a powerful solution for establishing stereocenters with high fidelity. While direct asymmetric synthesis of this compound is not extensively documented, related strategies for the furo[3,2-b]pyridine scaffold highlight the potential of this approach.

One notable advancement involves the use of chiral-at-metal catalysts. A sterically demanding ruthenium(II) catalyst, for instance, has been developed featuring two bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene (NHC) ligands. researchgate.net The cis-coordination of these ligands around the ruthenium center induces helical chirality and creates a stereogenic metal center. researchgate.net This type of catalyst, with a highly shielded catalytic site, has shown promise in enantioselective reactions like the alkynylation of ketones, providing a pathway to chiral tertiary propargylic alcohols. researchgate.net Although applied to alkynylation, the principle of using chiral ligands derived from the furo[3,2-b]pyridine scaffold itself demonstrates a sophisticated strategy for inducing asymmetry in catalytic transformations.

In analogous systems, dual catalytic approaches combining a gold complex and a chiral phosphoric acid have been successfully employed for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives. nih.govrsc.org This multicomponent, multicatalytic process achieves high diastereo- and enantioselectivity, suggesting that similar dual-catalysis systems could be adapted for the asymmetric synthesis of furo[3,2-b]pyridine cores. nih.gov

Modern Synthetic Enhancements and Conditions

To improve the efficiency, environmental impact, and scope of synthetic routes to furo[3,2-b]pyridines, chemists have increasingly turned to modern energy sources and catalyst systems. These enhancements often lead to shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. In the context of furo[3,2-b]pyridine synthesis, microwave assistance can significantly reduce reaction times from hours to minutes while improving yields. For the synthesis of related furopyridine derivatives, microwave-assisted cyclization has been shown to provide yields in the range of 73–82%. This method offers enhanced regioselectivity and a reduction in the formation of side products compared to conventional heating.

A three-component reaction for synthesizing N-alkylated 2-pyridones saw a dramatic improvement with microwave heating, where yields increased from 65–77% to 81–94% and reaction times dropped from 180 minutes to just 15 minutes. beilstein-journals.org Similarly, microwave-assisted synthesis of N-substituted furo[3,4-b]quinoline derivatives has been achieved through a three-component reaction in glacial acetic acid without a catalyst. tandfonline.com These examples underscore the potential of microwave technology to create efficient pathways to a variety of fused pyridine heterocycles.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridone Derivatives

Method Reaction Time Yield Reference
Conventional Heating 180 min 65-77% beilstein-journals.org

Ultrasound-Assisted Synthetic Approaches

Ultrasound irradiation provides another non-conventional energy source that promotes chemical reactions through acoustic cavitation. This technique has been successfully applied to the one-pot synthesis of 2-substituted furo[3,2-b]pyridines. nih.govresearchgate.net The method involves the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes. nih.gov The reaction is performed in the presence of a Pd/C-CuI-PPh3-Et3N catalytic system in ethanol (B145695) under ultrasonic irradiation. nih.govresearchgate.net This approach is notable for using an inexpensive and stable palladium on carbon (Pd/C) catalyst and provides a direct route to the desired products. nih.gov

The use of ultrasound is considered a green chemistry approach, often leading to higher yields, shorter reaction times, and easier workups compared to traditional methods. kashanu.ac.ir Its application in synthesizing a range of heterocyclic compounds highlights its versatility and efficiency. kashanu.ac.irrsc.org

Table 2: Ultrasound-Assisted Synthesis of 2-Substituted Furo[3,2-b]pyridines

Starting Materials Catalyst System Conditions Outcome Reference

Metal-Free Synthetic Methodologies

Growing environmental concerns have spurred the development of metal-free synthetic routes. For the construction of related benzofuro[2,3-b]pyridine (B12332454) scaffolds, a metal-free approach utilizing the classical Meerwein reaction has been reported. beilstein-journals.org The process begins with the transformation of 3-amino-2-chloropyridine (B31603) into a diazonium salt, which is then coupled with 1,4-benzoquinone. beilstein-journals.org Subsequent reduction and intramolecular cyclization afford the 6-hydroxybenzofuro[2,3-b]pyridine core in high yield. beilstein-journals.org This method avoids the use of transition metal catalysts, offering a more sustainable synthetic pathway. beilstein-journals.org

Another efficient metal-free method involves a base-catalyzed sequential reaction of aurone-derived 1-azadienes with trisubstituted allenoates, which proceeds under an air atmosphere to yield benzofuro[3,2-b]pyridines. acs.org

Base-Mediated Reactions

Bases play a crucial role in many synthetic transformations leading to furo[3,2-b]pyridines, acting as catalysts or reagents to facilitate cyclization and condensation steps. An efficient synthesis of benzofuro[3,2-b]pyridines has been developed using potassium carbonate (K₂CO₃) as a catalyst. acs.org This reaction involves a sequence of 1,4-addition, intramolecular cyclization, and aromatization of aurone-derived 1-azadienes with allenoates. acs.org The process is notable for its operational simplicity and avoidance of transition metals. acs.org

In related syntheses, the choice of base can be critical. For instance, the hydrolysis of methyl furo[2,3-b]pyridine-3-carboxylate to its corresponding carboxylic acid is preferably done under basic conditions, such as with sodium hydroxide (NaOH) in aqueous THF, to achieve high yields (92%) with minimal side reactions. Studies on the synthesis of analogous pyrrolo[3,2-b]pyridines have shown that the strength of the base (as indicated by its pKa) can influence the reaction mechanism and product yields. acs.org

Lewis Acid-Mediated Reactions

Lewis acids are frequently employed to catalyze reactions in heterocyclic synthesis by activating substrates towards nucleophilic attack. A Lewis acid-catalyzed [2+2] cycloaddition/retroelectrocyclization (CA-RE)/1,6-addition relay has been reported for the synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridine derivatives. researchgate.net This method allows for the rapid construction of the heterocyclic architecture with high atom economy and excellent diastereoselectivity. researchgate.net

In the synthesis of the related 1H-pyrrolo[3,2-b]pyridines, Lewis acid catalysis by tin(II) (Sn²⁺) was found to control the regiochemistry of the reaction between 3-aminopyrrole and trifluoromethyl-β-diketones, favoring the formation of the α-regioisomer. acs.org Boron trifluoride etherate (BF₃·OEt₂) is another common Lewis acid used to promote cascade reactions and cyclizations for the synthesis of various fused pyridine systems. acs.orgrsc.org These examples demonstrate the power of Lewis acids to mediate complex transformations and control selectivity in the synthesis of furo[3,2-b]pyridine analogues.

Retrosynthetic Strategies and Diversity-Oriented Synthesis

The construction of the furo[3,2-b]pyridine core is a central theme in the synthesis of its derivatives. Chemists approach this challenge by conceptually deconstructing the molecule (retrosynthesis) to identify viable starting materials and by developing methods to rapidly generate numerous analogs (diversity-oriented synthesis).

Retrosynthetic Analysis of the Furo[3,2-b]pyridine System

Retrosynthetic analysis offers a logical framework for planning the synthesis of the furo[3,2-b]pyridine system. The primary strategies involve forming either the furan or the pyridine ring from a pre-existing, functionalized partner ring. semanticscholar.org

Key disconnections in the furo[3,2-b]pyridine scaffold typically occur at the C-O and C-C bonds of the furan ring or the C-N and C-C bonds of the pyridine ring. A common approach involves the formation of the furan ring onto a preformed pyridine derivative. semanticscholar.org This can be visualized by disconnecting the C-O bond and the C2-C3 bond of the furan portion.

One prevalent retrosynthetic strategy starts with a substituted 3-hydroxypyridine (B118123). This precursor can be elaborated to construct the fused furan ring. For example, a 3-hydroxypyridine can be O-alkylated with a reagent containing a suitable functional group, followed by an intramolecular cyclization to form the furan ring. A specific pathway begins with ethyl 3-hydroxypiconate, which is O-alkylated and then cyclized to form an ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate intermediate. evitachem.com

Another powerful approach involves a palladium-catalyzed coupling followed by cyclization. nih.gov This strategy disconnects the furo[3,2-b]pyridine to a 3-chloro-2-hydroxypyridine and a terminal alkyne. The synthesis then proceeds by a Sonogashira coupling to form a C-C bond, followed by an intramolecular C-O bond formation to complete the furan ring in a one-pot reaction. nih.gov

Diversity-Oriented Synthetic Approaches to Furo[3,2-b]pyridine Derivatives

Diversity-oriented synthesis (DOS) aims to produce a wide array of structurally diverse molecules from a common starting point, which is crucial for screening and drug discovery. For the furo[3,2-b]pyridine scaffold, DOS strategies often leverage multicomponent reactions or sequential, modular reaction sequences.

One notable DOS approach involves an annulation reaction between aurone-derived α,β-unsaturated imines and activated terminal alkynes. rsc.org This method, mediated by an amine base, efficiently yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be easily aromatized to the corresponding benzofuro[3,2-b]pyridines. rsc.org The ability to vary the substituents on both the imine and alkyne starting materials allows for the generation of a diverse library of derivatives.

Another effective strategy utilizes palladium-catalyzed reactions to introduce diversity. nih.govresearchgate.net A one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed using a Pd/C-Cu catalyst system. nih.gov This method couples 3-chloro-2-hydroxypyridine with various terminal alkynes, allowing for the introduction of diverse substituents at the 2-position of the furo[3,2-b]pyridine core. nih.gov The use of ultrasound irradiation can further enhance the efficiency of this process. nih.gov

Furthermore, successive regioselective lithiations followed by trapping with different electrophiles provide a powerful tool for creating polyfunctionalized furo[3,2-b]pyridines. acs.org This allows for the controlled, stepwise introduction of various functional groups onto the core scaffold, generating a library of compounds with diverse substitution patterns. acs.org These metal-mediated coupling reactions are central to preparing diverse sets of target compounds for biological screening. researchgate.net

Comparative Analysis of Synthetic Methodologies and Efficiency

Classical Cyclization vs. Metal-Catalyzed Methods:

In contrast, modern metal-catalyzed approaches, particularly those using palladium or copper, offer more direct and efficient routes. nih.govresearchgate.net The one-pot Pd/C-Cu catalyzed synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and terminal alkynes is a prime example of high efficiency. nih.gov This method combines C-C and C-O bond formations in a single pot, reducing purification steps and improving atom economy. nih.gov Similarly, rhodium-mediated tandem cyclization-hydroamidation sequences can form the fused ring system in a single step with yields often exceeding 70%.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a valuable tool for accelerating reaction times and improving yields in the synthesis of furo[3,2-b]pyridine analogs. nih.gov For example, the synthesis of pyrimidin-4-amines from a 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate is significantly enhanced by microwave assistance. nih.gov This technique often leads to higher regioselectivity and fewer side products compared to conventional heating methods.

The following table provides a comparative overview of different synthetic strategies:

Methodology Key Features Typical Starting Materials Advantages Limitations Reference(s)
Classical Cyclization Multi-step sequence involving cyclization, hydrolysis, decarboxylation.Ethyl 3-hydroxypiconate, ethyl bromoacetateReliable, well-established procedures.Can be lengthy, may have lower overall yields. evitachem.com
Palladium/Copper Catalysis One-pot Sonogashira coupling and cyclization.3-chloro-2-hydroxypyridine, terminal alkynesHigh efficiency, good functional group tolerance, one-pot procedure.Requires metal catalysts which can be costly and require removal. nih.gov
Annulation Reaction Base-mediated reaction of imines and alkynes.Aurone-derived imines, activated alkynesHigh yields, good for diversity-oriented synthesis.Primarily demonstrated for benzofuro[3,2-b]pyridine systems. rsc.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Functionalized furo[3,2-b]pyridine intermediatesReduced reaction times, improved yields, higher regioselectivity.Requires specialized equipment, scalability can be a challenge. nih.gov
Successive Lithiation Stepwise functionalization via lithiation and electrophilic trapping.Furo[3,2-b]pyridine coreHigh control over substitution pattern, allows for polyfunctionalization.Requires cryogenic temperatures, use of highly reactive organolithium reagents. acs.org

Ultimately, the optimal synthetic strategy depends on the specific target molecule. For large-scale synthesis where reliability is paramount, traditional methods might be preferred. For rapid library generation and medicinal chemistry applications, metal-catalyzed and microwave-assisted methods offer significant advantages in speed and efficiency. researchgate.net

Advanced Chemical Transformations and Functionalization Strategies of Furo 3,2 B Pyridin 3 Amine Derivatives

General Reactivity Profiles of the Furo[3,2-b]pyridine (B1253681) System

The furo[3,2-b]pyridine system is a fused heterocyclic compound consisting of a furan (B31954) ring and a pyridine (B92270) ring. doaj.org This fusion of an electron-rich furan ring with an electron-deficient pyridine ring results in a unique chemical reactivity profile. semanticscholar.org

The reactivity of the furo[3,2-b]pyridine system is a composite of the individual reactivities of the furan and pyridine rings, which are significantly influenced by the fusion.

Furan Moiety: Generally, furans are electron-rich aromatic compounds that readily undergo electrophilic substitution. msu.edu In the fused furo[3,2-b]pyridine system, the furan ring is the more electron-rich part and is thus more susceptible to electrophilic attack. semanticscholar.org The preferred site for electrophilic substitution is typically the C-2 or C-3 position. chemicalbook.com

Pyridine Moiety: The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. gcwgandhinagar.com This makes it less reactive towards electrophilic substitution, which usually requires harsh conditions and proceeds primarily at the C-3 position. gcwgandhinagar.comuomustansiriyah.edu.iq Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. msu.edu

The fusion of the furan and pyridine rings in the furo[3,2-b]pyridine scaffold modifies their individual reactivities. The electron-donating furan ring can somewhat activate the fused pyridine ring towards electrophilic attack, while the electron-withdrawing pyridine ring deactivates the furan ring.

Nucleophilic substitution reactions are a key strategy for the functionalization of the furo[3,2-b]pyridine core, particularly on the pyridine ring. The presence of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, especially when a good leaving group is present at the C-2, C-4, or C-6 positions. msu.edu

One of the primary methods for synthesizing the furo[3,2-b]pyridine core involves a nucleophilic aromatic substitution (SNAr) reaction on a halogenated pyridine precursor, followed by intramolecular cyclization. For instance, a halogenated nicotinic acid derivative can be reacted with a hydroxyacetate derivative. The alkoxide generated from the hydroxyacetate acts as a nucleophile, displacing a halide at the 2-position of the pyridine ring, which is then followed by cyclization to form the fused furan ring.

The bromine atom in compounds like 3-bromofuro[3,2-b]pyridine (B1584629) can be displaced by various nucleophiles, such as amines or thiols, to introduce new functional groups. The introduction of a piperazine (B1678402) group, for example, can be achieved through nucleophilic substitution where piperazine attacks an electrophilic site on the furo[3,2-b]pyridine scaffold. evitachem.com

Table 1: Examples of Nucleophilic Substitution Reactions on Furo[3,2-b]pyridine Derivatives

Starting Material Nucleophile Product Reference
2,5-Dichloronicotinic acid ester Ethyl 2-hydroxyacetate Ethyl furo[3,2-b]pyridine-2-carboxylate
3-Bromofuro[3,2-b]pyridine Amines/Thiols 3-Amino/Thio-furo[3,2-b]pyridine derivatives
Halogenated furo[3,2-b]pyridine Piperazine Piperazinyl-furo[3,2-b]pyridine evitachem.com

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the furo[3,2-b]pyridine system, with the substitution pattern being highly dependent on the reaction conditions and the specific electrophile used. The electron-rich furan ring is generally the preferred site of electrophilic attack.

Direct bromination of the parent furo[3,2-b]pyridine with bromine in a polar solvent like acetic acid selectively introduces a bromine atom at the C-3 position. Nitration of furo[3,2-b]pyridine derivatives, typically using a mixture of fuming nitric acid and sulfuric acid at low temperatures, can also occur. The position of nitration is influenced by the existing substituents on the ring system. For instance, nitration of some furo[3,2-b]pyridine-3-carboxylic acid analogs has been observed to occur at the 5-position of the furan ring. vulcanchem.com

Regioselective metalation, particularly lithiation, is a powerful tool for the targeted functionalization of the furo[3,2-b]pyridine scaffold. acs.orgresearchgate.net This strategy involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent, to form an organometallic intermediate that can then be quenched with an electrophile.

Studies have shown that the lithiation of the parent furo[3,2-b]pyridine using reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) occurs regioselectively at the C-2 position of the furan ring. acs.orgresearchgate.net Even with the use of superbases like [n-BuLi/LiDMAE], deprotonation is exclusive to the C-2 position. acs.orgresearchgate.net

Successive regioselective lithiations can be employed to achieve polyfunctionalization of the furo[3,2-b]pyridine ring system. acs.orgacs.orgacs.org For example, after initial lithiation at C-2 and subsequent reaction with an electrophile, a second lithiation can be directed to another position. The presence of a directing group can influence the regioselectivity of the metalation. For instance, in fluoropyridines, the fluorine atom can act as a directing group for ortho-lithiation. smolecule.comnih.gov

Table 2: Regioselective Lithiation of Furo[3,2-b]pyridine Derivatives

Substrate Lithiating Agent Position of Lithiation Subsequent Electrophile Product Reference
Furo[3,2-b]pyridine n-BuLi C-2 Me₃SiCl 2-(Trimethylsilyl)furo[3,2-b]pyridine acs.org
2-Chlorofuro[3,2-b]pyridine n-BuLi C-3 Me₃SiCl 2-Chloro-3-(trimethylsilyl)furo[3,2-b]pyridine acs.orgacs.org
2-Chloro-3-(trimethylsilyl)furo[3,2-b]pyridine n-BuLi or LiTMP C-7 Various electrophiles 2-Chloro-3-(trimethylsilyl)-7-substituted-furo[3,2-b]pyridines acs.org
Fluoropyridines LDA Ortho to Fluorine ZnCl₂ then Negishi cross-coupling Benzofuropyridines nih.gov

The formation of N-oxides of furo[3,2-b]pyridine derivatives provides an alternative pathway for functionalization, particularly of the pyridine ring. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic attack.

The synthesis of furo[2,3-b]pyridines, an isomer of the title compound, has been achieved via pyridine N-oxides. nih.gov Chlorination of the N-oxide of a furo[3,2-b]pyridine derivative can lead to the introduction of a chlorine atom, although the regioselectivity can be an issue, sometimes yielding the undesired 2-chloro isomer. researchgate.net The activation of pyridine N-oxides with triflic anhydride (B1165640) has been used to synthesize tetrahydrofuro[3,2-b]pyridine-2(3H)-ones. researchgate.net

The fused furan ring in the furo[3,2-b]pyridine system can undergo ring-opening and recyclization reactions under certain conditions, leading to the formation of different heterocyclic structures. These transformations are often initiated by nucleophilic attack or under acidic conditions.

For example, treatment of furo[3,2-b]pyridine-3-carboxylic acid analogs with hydrazine (B178648) can induce the opening of the furan ring, leading to the formation of pyridine-dihydropyrazolone hybrids. vulcanchem.com In a related system, 2H-furo[3,2-b]pyran-2-ones, interaction with dinucleophiles results in recyclization accompanied by the opening of the furan ring to form substituted pyrazol-3-ones. beilstein-journals.org Acid-catalyzed transformations of furans can also lead to ring-opening followed by intramolecular cyclization to form new heterocyclic systems. thieme-connect.deresearchgate.net

1,3-Dipolar Cycloaddition Reactions

While direct examples involving Furo[3,2-b]pyridin-3-amine are not extensively documented, the principle of 1,3-dipolar cycloaddition has been successfully applied to analogous fused furopyridine systems, demonstrating a potent strategy for constructing complex polycyclic structures. researchgate.netwikipedia.org A common approach involves the in situ generation of a zwitterionic N-imide from a nitrogen-containing furopyridine derivative. This 1,3-dipole can then undergo a cycloaddition reaction with a suitable dipolarophile, such as an activated alkyne or alkene, to yield a new five-membered heterocyclic ring fused to the parent scaffold.

For instance, in a related system, Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine can be N-aminated and subsequently transformed into a zwitterionic N-imide intermediate. researchgate.net This intermediate readily reacts with dipolarophiles like dimethyl but-2-ynedioate (DMBD) or ethyl propiolate. researchgate.net This reaction pathway leads to the formation of novel fused pyrazolo[1,5-a]pyridine (B1195680) architectures. researchgate.net This methodology highlights a powerful route for expanding the structural diversity of furopyridine-based compounds.

Table 1: Representative 1,3-Dipolar Cycloaddition on a Fused Pyridine System

Precursor Dipolarophile Product Reference
Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridinium N-imide Dimethyl but-2-ynedioate (DMBD) Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyrazolo[1,5-a]pyridine dicarboxylate researchgate.net
Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyridinium N-imide Ethyl propiolate Current time information in Oskarshamn, SE.Benzofuro[3,2-c]pyrazolo[1,5-a]pyridine carboxylate researchgate.net
Furo[3,2-c]pyridinium N-imide Dimethyl but-2-ynedioate (DMBD) Furo[3,2-c]pyrazolo[1,5-a]pyridine dicarboxylate grafiati.com

Functionalization Specific to the Amine Moiety at C-3

The primary amine at the C-3 position is a highly reactive and versatile functional group, enabling a wide array of chemical transformations for lead optimization and scaffold diversification.

The nitrogen atom of the C-3 amino group can be readily modified through standard N-functionalization reactions. These transformations are fundamental for modulating the electronic properties and steric profile of the molecule.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). These amides can serve as important intermediates for further transformations, such as rearrangements. researchgate.net

Alkylation: Treatment with alkyl halides or other alkylating agents introduces alkyl substituents onto the amine nitrogen.

Arylation: N-Aryl derivatives can be synthesized via cross-coupling reactions, such as the Buchwald-Hartwig amination, providing access to compounds with extended aromatic systems.

Table 2: General Functionalization of the C-3 Amine Group

Reaction Type Reagent Example Product Type
Acylation Acetyl chloride N-(Furo[3,2-b]pyridin-3-yl)acetamide
Alkylation Methyl iodide N-Methylthis compound
Arylation Phenylboronic acid N-Phenylthis compound

The C-3 primary amine readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). masterorganicchemistry.com This reaction, typically catalyzed by acid, involves the formation of a carbon-nitrogen double bond and the elimination of a water molecule. masterorganicchemistry.comredalyc.org The resulting imines are valuable intermediates themselves, susceptible to reduction to secondary amines or serving as precursors for more complex cyclization reactions.

This reactivity is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse compound libraries by reacting the core this compound scaffold with a panel of aldehydes and ketones.

The C-3 amino group is a key participant in annulation reactions, where a new ring is constructed onto the furo[3,2-b]pyridine framework. A prominent example is the Friedländer annulation, which is used to synthesize substituted quinolines and related fused pyridines. scispace.com In a modified approach, a C-2 acyl, C-3 amino furo[3,2-b]pyridine derivative can react with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate) to construct a new, fused pyridine ring. scispace.com

Furthermore, the synthesis of fused triazolo[1,5-c]pyrimidines has been demonstrated starting from related 4-imino-3-aminopyrimidine precursors, which react with reagents like carbon disulfide or cyanogen (B1215507) bromide to build the fused triazole ring. mdpi.com This showcases the potential of the C-3 amine on the furo[3,2-b]pyridine core to act as a nucleophilic component in the construction of diverse, multi-ring heterocyclic systems.

Regioselective Functionalization of the Furo[3,2-b]pyridine Scaffold

Beyond the amine moiety, the furo[3,2-b]pyridine ring system itself can be selectively functionalized at various positions, enabling precise control over the final molecular architecture. doaj.org

The inherent electronic properties of the fused ring system allow for regioselective C-H activation and functionalization, a highly sought-after goal in modern synthetic chemistry. doaj.orgresearchgate.net

Functionalization at C-7: Palladium-catalyzed direct arylation has been successfully employed for the selective functionalization of the C-7 position. researchgate.net This reaction represents a challenging C-H activation on the six-membered pyridine ring. nih.gov The process is often facilitated by a combination of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and pivalic acid as a co-catalyst, proceeding through a proposed concerted metallation-deprotonation (CMD) mechanism. researchgate.netnih.govresearchgate.net

Functionalization at C-5: Regioselective direct arylation at the C-5 position of the pyridine ring has also been reported. nih.gov In some cases, this selectivity is achieved by first converting the pyridine to its N-oxide, which alters the electronic distribution of the ring and directs metallation to the C-5 position. nih.gov

Functionalization at C-2: The C-2 position on the furan ring is also a common site for substitution. Often, a substituent is introduced at this position during the initial construction of the furo[3,2-b]pyridine scaffold. nih.gov For example, a one-pot Sonogashira coupling followed by a heteroannulation sequence can be used to synthesize 2-substituted furo[3,2-b]pyridines. nih.govresearchgate.net Additionally, regioselective lithiation provides another powerful tool for introducing a variety of electrophiles at specific positions of the heterocyclic core. nih.gov

Table 3: Examples of Regioselective Functionalization Reactions

Position Reaction Type Key Reagents/Catalyst Product Example Reference
C-7 Direct Arylation Pd(OAc)₂, P(t-Bu)₂Me·HBF₄, K₂CO₃, PivOH 7-Aryl-furo[3,2-b]pyridine researchgate.netnih.gov
C-5 Direct Arylation Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃ (on N-oxide) 5-Aryl-furo[3,2-b]pyridine N-oxide nih.gov

C-H Functionalization Strategies (e.g., C-H amination, borylation)

Directly converting C-H bonds into new functional groups is a powerful, atom-economical approach in modern organic synthesis. For the furo[3,2-b]pyridine system, strategies like C-H amination and borylation are of high interest for creating diverse derivatives.

C-H Amination

While C-H amination has been successfully applied to isomers like furo[2,3-b]pyridine (B1315467) using metal-free conditions, detailed studies on the furo[3,2-b]pyridine core are less common. nih.gov However, the electronic properties of the scaffold suggest potential pathways for such transformations. For instance, reports indicate that derivatives like furo[3,2-b]pyridine-3-carboxylic acid can undergo amination to yield 2-amino derivatives, highlighting the reactivity of the C-2 position on the furan ring. vulcanchem.com Further research is needed to establish optimized protocols and explore the full scope of C-H amination on the this compound framework.

C-H Borylation

Iridium-catalyzed C-H borylation is a premier method for preparing heteroaryl boronates, which are versatile intermediates for cross-coupling reactions. However, the application to pyridine-containing heterocycles like furo[3,2-b]pyridine presents specific challenges. rsc.orgnih.gov The lone pair of the pyridine nitrogen can coordinate to the iridium catalyst, leading to catalyst inhibition and reduced reactivity. rsc.orgresearchgate.net

Despite this, a viable strategy can be devised based on established principles of regioselectivity in heteroarene borylation. acs.org The regiochemical outcome is governed by a combination of steric and electronic factors, with a strong tendency for borylation to occur at positions distal to the ring nitrogen. acs.org For the furo[3,2-b]pyridine core, this predicts functionalization at the furan ring (C-2 or C-3) or the C-7 position of the pyridine ring. Overcoming catalyst inhibition can often be achieved by introducing an electron-withdrawing substituent at the C-2 position of the pyridine ring. rsc.orgnih.gov

A typical catalytic system would involve an iridium(I) precursor, such as [Ir(cod)OMe]₂, a stabilizing ligand like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy) or tetramethylphenanthroline, and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.netacs.org

Table 1: Proposed Strategy for Iridium-Catalyzed C-H Borylation of Furo[3,2-b]pyridine
ParameterCondition/ReagentRationale/Reference
Catalyst Precursor[Ir(cod)OMe]₂ or [Ir(cod)Cl]₂Standard iridium(I) sources for C-H borylation. researchgate.net
Ligand4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy)Commonly used ligand to stabilize the active catalyst. researchgate.net
Boron SourceBis(pinacolato)diboron (B₂pin₂)Standard borylating agent, providing stable boronate ester products. researchgate.net
Expected RegioselectivityC-2, C-3, or C-7 positionsBorylation occurs distal to the pyridine nitrogen due to electronic and steric effects. acs.org
ChallengeCatalyst inhibition by pyridine nitrogenCan be mitigated with specific ligand design or substrate modification. rsc.orgnih.gov

Introduction of Specific Substituents (e.g., Halogens, Trifluoromethyl Groups)

The incorporation of halogens and trifluoromethyl groups can dramatically alter the physicochemical and biological properties of the furo[3,2-b]pyridine scaffold.

Halogenation

Electrophilic halogenation provides a direct route to functionalized furo[3,2-b]pyridines. The regioselectivity is dictated by the inherent electronic nature of the fused ring system. Direct bromination of the parent furo[3,2-b]pyridine with bromine in acetic acid selectively yields 3-bromofuro[3,2-b]pyridine, demonstrating the high reactivity of the C-3 position on the furan ring. Other common brominating agents like N-bromosuccinimide (NBS) are also effective. vulcanchem.com

Further functionalization of already halogenated scaffolds is also possible. For example, the bromination of 3-bromofuro[3,2-b]pyridine affords the 2,3-dibromo derivative. elsevierpure.com In addition to bromination, iodination using N-iodosuccinimide (NIS) can be employed to install an iodine atom, creating a valuable handle for subsequent cross-coupling reactions. researchgate.netnih.gov

Table 2: Electrophilic Halogenation of Furo[3,2-b]pyridine Derivatives
Starting MaterialReagent(s)ProductReference
Furo[3,2-b]pyridineBr₂ in Acetic Acid3-Bromofuro[3,2-b]pyridine
Furo[3,2-b]pyridine derivativeN-Bromosuccinimide (NBS)Brominated Furo[3,2-b]pyridine vulcanchem.comresearchgate.net
3-Bromofuro[3,2-b]pyridineBr₂2,3-Dibromofuro[3,2-b]pyridine elsevierpure.com
Furo[3,2-b]pyridineN-Iodosuccinimide (NIS)Iodinated Furo[3,2-b]pyridine researchgate.netnih.gov

Introduction of Trifluoromethyl Groups

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and cell permeability. Direct trifluoromethylation of the furo[3,2-b]pyridine core is challenging. However, a robust two-step strategy can be employed. This approach leverages the halogenated intermediates described above.

Aryl and heteroaryl halides can be converted to their trifluoromethylated analogs through copper-mediated cross-coupling reactions. researchgate.net Reagents such as CuCF₃ can effectively trifluoromethylate a wide range of iodoarenes and even less reactive bromo- and chloro-pyridines. researchgate.net This suggests that a bromo- or iodo-furo[3,2-b]pyridine derivative can serve as a precursor for introducing the CF₃ group.

Table 3: Proposed Two-Step Strategy for Trifluoromethylation
StepReactionReagentsIntermediate/ProductRationale/Reference
1Electrophilic HalogenationNBS or NISBromo- or Iodo-furo[3,2-b]pyridineCreates a handle for cross-coupling. researchgate.net
2Copper-Mediated TrifluoromethylationCuCF₃Trifluoromethyl-furo[3,2-b]pyridineEstablished method for trifluoromethylating heteroaryl halides. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are indispensable tools for the detailed structural analysis of Furo[3,2-b]pyridin-3-amine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry provide complementary information regarding the connectivity, functional groups, and molecular weight of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the constitution and conformation of furo[3,2-b]pyridine (B1253681) derivatives. Both ¹H and ¹³C NMR are critical for confirming the regiochemistry and the specific positions of substituents on the fused ring system.

In ¹H NMR spectra of furo[3,2-b]pyridine derivatives, aromatic protons typically appear in the downfield region, generally between δ 7.2 and 8.5 ppm, providing key insights into the substitution pattern of the heterocyclic core. For instance, in a series of N-substituted 2,3-diamino-furo[2,3-c]pyridines, the chemical shifts and coupling constants of the pyridine (B92270) and furan (B31954) ring protons were instrumental in confirming the successful synthesis and substitution at the C2 position. scispace.com The hydrogens attached to the amine group typically appear at around 0.5-5.0 ppm, with the exact chemical shift being dependent on factors like concentration and hydrogen bonding. libretexts.org The protons on carbons adjacent to the amine nitrogen are generally observed in the range of δ 2.3-3.0 ppm. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbons directly bonded to the amine nitrogen in related structures typically resonate in the 10-65 ppm region. libretexts.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish definitive assignments of all proton and carbon signals, which is crucial for complex, substituted derivatives. researchgate.net For example, in the characterization of newly synthesized pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines, detailed 1H and 13C NMR analyses were essential for structural elucidation. nih.govmdpi.com

Table 1: Representative ¹H NMR Data for Furo[3,2-b]pyridine Derivatives

Compound/Fragment Proton Chemical Shift (δ, ppm) Multiplicity Reference
Furo[3,2-b]pyridine core Aromatic protons 7.2 - 8.5 m
Amine group -NH 0.5 - 5.0 br s libretexts.org
Carbon adjacent to amine -CH-N 2.3 - 3.0 m libretexts.org
Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amine derivative 10-CH 8.36 s nih.gov
Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amine derivative NH 7.85 br nih.gov

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents.

Infrared (IR) Spectroscopy for Advanced Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound and its derivatives, IR spectroscopy provides characteristic absorption bands that confirm the presence of the amine group and the heterocyclic core.

The N-H stretching vibrations of primary amines are particularly informative, typically appearing as two distinct bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The asymmetric stretch occurs at a higher frequency (around 3400-3300 cm⁻¹), while the symmetric stretch is found at a lower frequency (3330-3250 cm⁻¹). orgchemboulder.com The presence of two bands in this region is a hallmark of a primary amine (R-NH₂). In contrast, secondary amines show only a single N-H stretching band. libretexts.orgorgchemboulder.com

The N-H bending vibration (scissoring) for primary amines is observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com Additionally, a broad band due to N-H wagging can often be seen between 910 and 665 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for aromatic amines are typically found in the 1335-1250 cm⁻¹ region. orgchemboulder.commsu.edu In the case of various synthesized pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines, the IR spectra clearly showed N-H stretching bands, for example, at 3227 cm⁻¹ and 3286, 3217 cm⁻¹, confirming the presence of the amino group. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Intensity Reference
N-H Stretch (asymmetric & symmetric) 3400-3250 Medium orgchemboulder.com
N-H Bend (scissoring) 1650-1580 Medium orgchemboulder.com
C-N Stretch (aromatic) 1335-1250 Strong orgchemboulder.commsu.edu
N-H Wag 910-665 Broad, Strong orgchemboulder.com

Note: These are general ranges and can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for validating the molecular formula of newly synthesized this compound derivatives by providing a highly accurate mass measurement.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. The way a molecule breaks apart upon ionization can help to piece together its structure. For instance, in the analysis of novel 1,3,4-thiadiazole (B1197879) derivatives containing a furan ring, mass spectral data were used to elucidate and confirm the structures of the synthesized compounds. researchgate.net Similarly, for a series of 2-aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones, the mass spectra provided the molecular ion peak (M+), confirming the molecular weight of the synthesized compounds. arkat-usa.org The analysis of fragmentation pathways can reveal the presence of the stable furo[3,2-b]pyridine core and the nature of its substituents.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous confirmation of the molecular geometry, bond lengths, bond angles, and stereochemistry of this compound derivatives.

For example, the crystal structure of a fluorescent 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one was determined to confirm its molecular structure. aabu.edu.jo In another study, X-ray crystallography was used to characterize furo[2,3-c]pyridines, which were unexpectedly formed during a multicomponent reaction, providing definitive proof of their structure. scispace.com The solid-state structure of a novel triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold was also confirmed by single-crystal X-ray diffraction, which revealed a flat molecular structure. acs.org These crystallographic studies are invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and biological activity.

Table 3: Crystallographic Data for a Furo[2,3-c]pyridine (B168854) Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Z 4

Data from a study on a triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. acs.org

Advanced Chiroptical Properties and Stereochemical Characterization (for chiral derivatives)

When the this compound core is appropriately substituted to create a chiral center, the study of its chiroptical properties becomes essential. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to investigate the stereochemistry of chiral molecules.

The synthesis of chiral derivatives of heterocyclic compounds, including those with a furopyridine framework, is an active area of research. For instance, chiral phosphoric acid catalysts have been used in the asymmetric synthesis of furo[2,3-b]pyrrole derivatives, highlighting the importance of controlling stereochemistry. rsc.org While specific studies on the chiroptical properties of chiral this compound are not extensively detailed in the provided context, the principles of using chiral receptors for the enantioselective recognition of amino acid derivatives demonstrate the application of these techniques. mdpi.com The development of chiral macrocycles containing pyridine units for the recognition of chiral guests underscores the potential for creating and characterizing chiral this compound derivatives with specific stereochemical configurations. mdpi.com The enantioselectivity of such compounds would be determined by analyzing their interaction with plane-polarized light, providing crucial information about their absolute configuration.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

No dedicated Density Functional Theory (DFT) studies on Furo[3,2-b]pyridin-3-amine were identified in the searched scientific literature. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies would typically provide insights into the topics below, but this information is currently unavailable for this specific compound.

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) analysis)

There are no published Natural Bond Orbital (NBO) analyses for this compound. An NBO analysis would explain the delocalization of electrons between occupied and unoccupied orbitals, providing a chemical picture of bonding and intramolecular interactions.

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) analysis for this compound has not been reported. This analysis is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack.

Global and Local Reactivity Descriptors

Specific global and local reactivity descriptors (such as chemical hardness, softness, electronegativity, and Fukui functions) derived from DFT calculations have not been published for this compound. These descriptors are crucial for predicting the chemical reactivity and stability of a molecule.

Thermodynamic Stability and Energetic Analysis

No studies concerning the thermodynamic stability and energetic analysis of this compound using computational methods were found. This type of analysis would provide data on properties like heat of formation and Gibbs free energy.

Theoretical Spectroscopy (e.g., Electronic Absorption, NMR, IR Spectra Prediction)

While experimental data may exist, theoretical predictions of the electronic absorption, NMR, and IR spectra for this compound are not available in the reviewed literature. Theoretical spectroscopy helps in the interpretation and assignment of experimental spectra.

Molecular Mechanics and Dynamics Simulations

No molecular mechanics or molecular dynamics simulation studies have been published for this compound. These simulations could provide valuable information about the conformational behavior and interactions of the molecule in different environments over time.

Computational Ligand-Target Interaction Studies (e.g., Molecular Docking for binding mode analysis)

Computational studies, particularly molecular docking and analysis of crystal structures, have been instrumental in elucidating the binding modes of Furo[3,2-b]pyridine (B1253681) derivatives with their biological targets. These investigations provide a detailed understanding of the intermolecular interactions that govern the affinity and selectivity of these compounds, thereby guiding further drug design and optimization.

A pivotal study identified the Furo[3,2-b]pyridine core as a novel and privileged scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.net This research led to the determination of the crystal structure of CLK1 in complex with a potent Furo[3,2-b]pyridine inhibitor, providing critical insights into the binding interactions at an atomic level. rcsb.org

While a specific docking study for this compound is not extensively detailed in the public domain, the analysis of closely related Furo[3,2-b]pyridine inhibitors within the active site of kinases like CLK1 offers a strong predictive model for its binding mode. The Furo[3,2-b]pyridine scaffold itself is recognized for its versatility in interacting with biological targets such as kinases. nih.gov

In the crystal structure of CLK1 with a 3,5-disubstituted Furo[3,2-b]pyridine inhibitor, the Furo[3,2-b]pyridine core orients itself within the ATP-binding pocket, establishing key interactions with the hinge region of the kinase. The nitrogen atom of the pyridine (B92270) ring typically acts as a hydrogen bond acceptor, a canonical interaction for many kinase inhibitors. The oxygen atom of the furan (B31954) ring and the amine substituent at the 3-position of a compound like this compound would be positioned to form additional hydrogen bonds and van der Waals contacts with the surrounding amino acid residues, thereby enhancing binding affinity.

The table below details the likely interactions based on the analysis of related Furo[3,2-b]pyridine inhibitors in complex with protein kinases.

Table 1: Predicted Binding Interactions of this compound with a Generic Kinase Active Site

Interacting Ligand Atom/GroupInteracting Protein Residue (Example)Type of Interaction
Pyridine NitrogenHinge Region Amino Acid (e.g., Leucine)Hydrogen Bond
3-Amine Group (NH2)Hinge Region Backbone CarbonylHydrogen Bond
Furan OxygenCatalytic Lysine or other polar residueHydrogen Bond / Polar Interaction
Aromatic RingsHydrophobic Pocket Residues (e.g., Valine, Isoleucine, Alanine)Hydrophobic (π-Alkyl) Interactions
Aromatic RingsGatekeeper Residue (e.g., Phenylalanine)π-π Stacking

Further computational analyses have been performed on isomeric scaffolds, such as Furo[2,3-b]pyridine (B1315467) derivatives. For instance, molecular modeling of Furo[2,3-b]pyridine-2-carboxamides with phosphoinositide specific-phospholipase C revealed that the side chains of amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding. While structurally distinct, these findings highlight the capacity of the broader furopyridine chemical space to engage in specific and potent interactions with protein targets.

The table below summarizes the key research findings from computational studies on Furo[3,2-b]pyridine and related scaffolds.

Table 2: Summary of Research Findings from Computational Ligand-Target Interaction Studies

Compound ScaffoldTarget ProteinKey Findings
Furo[3,2-b]pyridineCdc-like kinases (CLKs)Identified as a potent and selective inhibitor scaffold. nih.govresearchgate.net The crystal structure with CLK1 revealed key hinge-binding interactions. rcsb.org
Furo[3,2-b]pyridineProtein Kinases (General)The scaffold is considered privileged for developing kinase inhibitors. muni.cz
Furo[3,2-b]pyridine derivativesSerine/threonine kinase AKT1, Estrogen receptor alpha (ERα), Human epidermal growth factor receptor 2 (HER2)Molecular docking studies indicated strong binding affinities, suggesting a mechanism of disrupting key cellular signaling pathways. researchgate.net
Furo[2,3-b]pyridine derivativesPhosphoinositide specific-phospholipase CMolecular modeling showed hydrogen bonding with His356, Glu341, Arg549, and Lys438.

These computational insights are crucial for the rational design of new this compound analogs with improved potency and selectivity for various therapeutic targets.

Research Applications and Broader Scientific Context

Role in Advanced Synthetic Organic Chemistry

The furo[3,2-b]pyridine (B1253681) core, and specifically its 3-amino derivative, serves as a pivotal building block in advanced synthetic organic chemistry. The fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring results in a unique chemical reactivity that is exploited in the construction of diverse molecular architectures.

Furo[3,2-b]pyridin-3-amine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. sci-hub.se The strategic placement of the amino group at the 3-position provides a reactive handle for further functionalization, allowing for the modular assembly of complex molecules.

A notable application is in the synthesis of potent and highly selective inhibitors of cdc-like kinases (CLKs). sci-hub.se The synthesis often commences with the construction of a substituted furo[3,2-b]pyridine core, which is then elaborated. For instance, a diverse set of inhibitors can be prepared through synthetic sequences involving chemoselective metal-mediated couplings. sci-hub.seresearchgate.net The furo[3,2-b]pyridine scaffold in these inhibitors acts as an ATP mimetic, with the furan oxygen forming a crucial hydrogen bond in the kinase's active site. sci-hub.se

Table 1: Examples of Bioactive Molecules Synthesized from Furo[3,2-b]pyridine Scaffolds

Compound Class Target Therapeutic Potential
3,5-disubstituted furo[3,2-b]pyridines Cdc-like kinases (CLKs) Anticancer, Neurodegenerative diseases
3,5,7-trisubstituted furo[3,2-b]pyridines Hedgehog signaling pathway Anticancer

The reactivity of the 3-amino group in conjunction with other functionalities on the furo[3,2-b]pyridine ring system allows for the construction of novel fused heterocyclic systems. These reactions often involve intramolecular cyclizations to form polycyclic structures with interesting biological activities.

A key example is the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines. nih.gov This synthesis starts from 3,5-dibromopyridine, which is converted to a 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate. This intermediate, a derivative of this compound, undergoes formylation followed by cyclization to construct the pyrimidine (B1678525) ring, thus forming the tricyclic pyrido[2',3':4,5]furo[3,2-d]pyrimidine scaffold. Further functionalization at the 7-position can be achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.gov This versatile approach allows for the generation of a library of compounds for screening as kinase inhibitors. nih.gov

Another strategy involves the use of multicomponent reactions (MCRs) to build complex fused systems in a single step. For instance, the Groebke–Blackburn–Bienaymé (GBB) MCR can be utilized to synthesize imidazofused scaffolds, and variations of this reaction can lead to the formation of furo[2,3-c]pyridine (B168854) skeletons, which can be further modified to create novel tricyclic systems like triazolo[4′,5′:4,5]furo[2,3-c]pyridines. nih.govnih.gov

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound make it an excellent candidate for ligand design in coordination chemistry and catalysis.

While specific studies on the coordination complexes of this compound are limited, the coordination chemistry of the parent 3-aminopyridine (B143674) provides valuable insights. Transition metal complexes with 3-aminopyridine have been synthesized and characterized, showing coordination through the pyridine nitrogen. researchgate.netresearchgate.net The stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand. core.ac.uk The presence of the fused furan ring in this compound is expected to modulate the electronic properties of the pyridine nitrogen, thereby affecting the stability and reactivity of its metal complexes. The stability constants of metal complexes are a measure of the strength of the metal-ligand interaction. nih.gov

Table 2: Factors Influencing Metal Complex Stability

Factor Influence on Stability
Metal Ion Higher charge density generally leads to greater stability.
Ionic radius can affect steric hindrance and bond strength.
Ligand Basicity of the donor atom influences the strength of the coordinate bond.
Presence of chelate rings (polydentate ligands) enhances stability (chelate effect).

The furo[3,2-b]pyridine scaffold has been incorporated into chiral ligands for asymmetric catalysis. A notable example is a chiral-at-ruthenium(II) catalyst composed of two bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands. researchgate.net The cis-coordination of these ligands generates a stereogenic ruthenium center, which can catalyze enantioselective reactions. While this specific catalyst does not feature the 3-amino substituent, it demonstrates the potential of the furo[3,2-b]pyridine framework in the design of chiral catalysts.

The development of chiral ligands derived from this compound could lead to new catalysts for a variety of enantioselective transformations, such as asymmetric hydrogenation, amination, and carbon-carbon bond-forming reactions. nih.govnih.gov The amino group could be functionalized with chiral auxiliaries to create bidentate or tridentate ligands capable of forming stable and stereochemically well-defined complexes with transition metals.

The planar structure and the presence of hydrogen bond donors (the amino group) and acceptors (the pyridine nitrogen and furan oxygen) in this compound make it a promising candidate for applications in supramolecular chemistry. These features allow for the formation of ordered assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking.

While direct research on the supramolecular chemistry of this compound is not extensively reported, related systems offer insights into its potential. For example, amidopyridine derivatives have been used to create metallo-supramolecular coordination polymers. nih.gov These polymers can form gels and have applications in sensing and materials science. Similarly, the self-assembly of aminotriazines and aminopyrimidines in aqueous solutions is governed by key hydrogen bonding and cation-π interactions, leading to the formation of supramolecular polymers. researchgate.net It is conceivable that this compound and its derivatives could be designed to self-assemble into well-defined supramolecular architectures with potential applications in materials science and nanotechnology. nih.govrsc.org

Development of Chemical Probes for Research (e.g., Fluorescent Sensors)

The development of chemical probes is essential for visualizing and understanding complex biological processes. The furo[3,2-b]pyridine ring system, which combines an electron-rich furan ring with an electron-deficient pyridine ring, is expected to confer photo-illumination properties to its derivatives. researchgate.net While research into this compound as a fluorescent sensor is an emerging area, studies on related isomers provide a strong basis for its potential.

For instance, a family of compounds based on the isomeric 3-amino-furo[2,3-b]pyridine-2-carboxamide (AFP) scaffold has been synthesized and identified as novel fluorophores. researchgate.net These molecules exhibit fluorescence and can function as pH sensors in aqueous solutions, demonstrating that the amino-furopyridine core can be a valuable component in the design of chemical probes. researchgate.net The presence of multiple functional groups, including the amine, offers sites for further derivatization to tune the sensor's specificity and photophysical properties. researchgate.net This suggests a promising avenue for the development of this compound-based probes for various research applications.

Advanced Scaffold Design in Medicinal Chemistry Research

The furo[3,2-b]pyridine core is a key example of advanced scaffold design, where a central molecular framework is strategically used to develop compounds targeting different biological pathways.

Concept of "Privileged Structures" in Drug Discovery Research

In drug discovery, a "privileged structure" is a molecular scaffold that can provide potent and selective ligands for multiple, distinct biological targets through targeted modifications of its functional groups. nih.gov These scaffolds typically possess favorable drug-like properties, making them highly valuable starting points for developing new therapeutic agents. nih.gov

The furo[3,2-b]pyridine motif has been identified as a novel privileged scaffold. sci-hub.seresearchgate.netnih.gov Although relatively underexplored compared to other heterocyclic systems, it has proven to be a versatile central core for generating structurally related compounds with distinct biological activities, such as kinase inhibitors and modulators of developmental pathways. sci-hub.seresearchgate.net This versatility underscores its importance as a privileged structure in modern medicinal chemistry.

Modulation of Biological Pathways as Chemical Probes

Derivatives of the furo[3,2-b]pyridine scaffold have been successfully developed as chemical probes to modulate critical biological signaling pathways. These probes are invaluable tools for studying cellular functions and validating new drug targets.

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer. sci-hub.se The furo[3,2-b]pyridine scaffold has been used to create potent and highly selective inhibitors of cdc-like kinases (CLKs). sci-hub.senih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded cell-active CLK inhibitors that anchor to the back pocket of the kinase's ATP-binding site, a mechanism that enhances selectivity compared to typical ATP-competitive inhibitors that bind the more conserved hinge region. sci-hub.seresearchgate.netresearchgate.net

Hedgehog Signaling Pathway Modulation: The Hedgehog (Hh) signaling pathway is vital during embryonic development and its aberrant activation is linked to various cancers. sci-hub.senih.gov A subset of kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridines has been identified as sub-micromolar modulators of the Hedgehog pathway. sci-hub.senih.gov This discovery highlights the scaffold's utility in generating probes for studying developmental biology and oncology.

PAR-2 Signaling Pathway Inhibition: The Protease-Activated Receptor 2 (PAR-2) signaling pathway is involved in inflammation and pain. nih.gov While the development of PAR-2 inhibitors is an active area of research, current literature primarily focuses on other heterocyclic systems, such as imidazopyridazines, and has not established a direct link to the furo[3,2-b]pyridine scaffold. nih.gov

Table 1: Biological Pathways Modulated by Furo[3,2-b]pyridine Derivatives

Biological PathwayEffectKey Structural MotifReference
Kinase Signaling (CLKs)Inhibition3,5-disubstituted furo[3,2-b]pyridines sci-hub.se, nih.gov
Hedgehog SignalingModulation3,5,7-trisubstituted furo[3,2-b]pyridines sci-hub.se, nih.gov

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. nih.gov The furo[3,2-b]pyridine scaffold serves as an excellent platform for such investigations.

Research has demonstrated a clear SAR for this scaffold, where the substitution pattern dictates the biological target. A library of diverse furo[3,2-b]pyridines was synthesized to probe different regions of chemical space. sci-hub.senih.gov The key findings from these SAR studies are:

3,5-Disubstituted Furo[3,2-b]pyridines: This substitution pattern was found to be optimal for potent and selective inhibition of CLK kinases. sci-hub.senih.gov

3,5,7-Trisubstituted Furo[3,2-b]pyridines: This class of compounds, while structurally related to the kinase inhibitors, was largely inactive against kinases but proved to be effective modulators of the Hedgehog signaling pathway. sci-hub.senih.gov

This divergence in activity based on the substitution pattern illustrates how the privileged furo[3,2-b]pyridine scaffold can be finely tuned to achieve distinct biological outcomes, providing valuable insights for future drug design.

Table 2: Structure-Activity Relationship of Furo[3,2-b]pyridine Derivatives

Substitution PatternPrimary Biological ActivityReference
3,5-DisubstitutedCLK Kinase Inhibition sci-hub.se, nih.gov
3,5,7-TrisubstitutedHedgehog Pathway Modulation sci-hub.se, nih.gov

Potential in Materials Science Research

While the primary focus of research on the furo[3,2-b]pyridine core has been in medicinal chemistry, its inherent electronic and photophysical properties suggest potential applications in materials science. Heterocyclic compounds are often explored for their use in organic electronics, dyes, and sensors.

Although direct applications of this compound in materials science are not yet extensively documented, related isomers like furo[3,2-c]pyridines have been noted as an important class of compounds in both medicine and materials science. researchgate.net The combination of the furan and pyridine rings creates a unique electronic structure that could be exploited for developing novel organic materials with specific optical or conductive properties. researchgate.net Future research may focus on synthesizing polymers or functional materials incorporating the furo[3,2-b]pyridine scaffold to explore its utility in these advanced applications.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Furo[3,2-b]pyridin-3-amine derivatives, and how are they validated?

  • Answer : Common synthetic routes involve condensation reactions with active methylene compounds (e.g., 2-thioxothiazolidin-4-one) under classical or microwave-assisted conditions. Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) while maintaining yields comparable to traditional methods. Validation typically includes ¹H/¹³C NMR, mass spectrometry (MS), and high-resolution MS (HRMS) for structural confirmation .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

  • Answer : Key analytical techniques include:

  • ¹H/¹³C NMR : To identify proton and carbon environments, confirming substitution patterns.
  • Mass Spectrometry : To verify molecular ion peaks and fragmentation patterns.
  • HRMS : For precise molecular formula determination.
    For example, derivatives like methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate were characterized using these methods .

Advanced Research Questions

Q. How does microwave irradiation optimize the synthesis of this compound derivatives compared to classical thermal methods?

  • Answer : Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For instance, condensation reactions with active methylene compounds under microwaves achieve completion in 10–30 minutes versus 6–12 hours thermally, with yields remaining consistent (e.g., 70–92%). Optimization parameters include microwave power (150–300 W), solvent selection (polar aprotic solvents like DMF), and temperature control to prevent decomposition .

Q. What strategies address regioselectivity challenges in halogenation or functionalization of this compound?

  • Answer : Regioselectivity is influenced by:

  • Directing Groups : Electron-donating groups (e.g., -NH₂) guide electrophilic substitution to specific positions.
  • Reaction Conditions : Halogenation with NBS or NIS in acidic media favors substitution at electron-rich sites.
    For example, iodination of 4-aminopyridine derivatives occurs selectively at the 3-position under controlled conditions .

Q. How do electron-withdrawing substituents (e.g., -CF₃, -Cl) impact the reactivity of this compound in cross-coupling reactions?

  • Answer : Substituents like -CF₃ or -Cl reduce electron density on the aromatic ring, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution or metal-catalyzed couplings (e.g., Suzuki-Miyaura). For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine undergoes palladium-catalyzed cross-coupling with boronic acids at the 5-position due to the -CF₃ group’s electronic effects .

Q. What experimental approaches resolve contradictory data in the biological activity of this compound analogs?

  • Answer : Contradictions in bioactivity data (e.g., inconsistent IC₅₀ values) are addressed by:

  • Dose-Response Studies : Replicate assays across multiple concentrations.
  • Structural-Activity Relationships (SAR) : Systematic modification of substituents (e.g., -F, -CH₃) to isolate contributing factors.
  • Computational Modeling : Docking studies to predict binding affinities with target proteins.
    For example, fluorinated pyridine derivatives were optimized via SAR for enhanced antimalarial activity .

Methodological Considerations

Q. How are stability and shelf-life of this compound derivatives assessed under varying storage conditions?

  • Answer : Stability is evaluated via:

  • Accelerated Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and light over 1–3 months.
  • HPLC Monitoring : Quantify degradation products (e.g., hydrolyzed or oxidized forms).
  • Crystallinity Analysis : XRPD to detect polymorphic changes.
    Halogenated analogs (e.g., 3-iodopyridin-4-amine) show greater stability in anhydrous, dark conditions .

Q. What computational tools predict the pharmacokinetic properties of this compound-based drug candidates?

  • Answer : Tools like Schrödinger’s QikProp or SwissADME estimate:

  • Lipophilicity (LogP) : Critical for membrane permeability.
  • Metabolic Stability : CYP450 enzyme interactions.
  • Bioavailability : Rule-of-five compliance (e.g., molecular weight <500).
    For fluorinated derivatives, LogP values <3.0 correlate with improved solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.